REACTION_SMILES
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[CH2:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1.[ClH:21].[OH:1][C:2](=[O:3])[CH2:4][C:5](=[O:6])[OH:7].[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1.[s:14]1[cH:15][c:16]([CH:19]=[O:20])[cH:17][cH:18]1>>[OH:1][C:2](=[O:3])[CH:4]=[CH:5][c:16]1[cH:15][s:14][cH:18][cH:17]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C1CCNCC1
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=Cc1ccsc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C=Cc1ccsc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1.[ClH:21].[OH:1][C:2](=[O:3])[CH2:4][C:5](=[O:6])[OH:7].[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1.[s:14]1[cH:15][c:16]([CH:19]=[O:20])[cH:17][cH:18]1>>[OH:1][C:2](=[O:3])[CH:4]=[CH:5][c:16]1[cH:15][s:14][cH:18][cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccsc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C=Cc1ccsc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |